molecular formula C17H11F3N2O3 B8796744 4-(1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid

4-(1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B8796744
M. Wt: 348.28 g/mol
InChI Key: XTSRYHVKMOGRIN-UHFFFAOYSA-N
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Description

4-(1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C17H11F3N2O3 and its molecular weight is 348.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

4-[1-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]benzoic acid

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-14-7-5-13(6-8-14)22-10-9-15(21-22)11-1-3-12(4-2-11)16(23)24/h1-10H,(H,23,24)

InChI Key

XTSRYHVKMOGRIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-(1H-pyrazol-3-yl)benzoate (2.00 g, 9.89 mmol), 1-bromo-4-(trifluoromethoxy)benzene (2.38 g, 9.88 mmol), copper (I) iodide (0.28 g, 1.47 mmol), 8-hydroxyquinoline (0.21 g, 1.45 mmol), and cesium carbonate (6.47 g, 19.86 mmol) in DMF/water (11:1) was heated at 120° C. for 20 hours. The reaction was cooled, diluted with water and EtOAc, and decanted from the copper solids. The mixture was extracted three times with EtOAc (3×150 mL) and the combined organic layers washed with water. The organic layers were dried over anhydrous sodium sulfate, filtered, and adsorbed onto silica gel. Purification by flash chromatography (0-10% MeOH/dichloromethane) gave 4-(1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)benzoic acid as a brown solid (580 mg, 16%): 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=7.7 Hz, 2H), 8.03 (d, J=7.7 Hz, 2H), 7.98 (d, J=2.5 Hz, 1H), 7.85-7.79 (m, 2H), 7.35 (d, J=8.4 Hz, 2H), 6.88 (d, J=2.5 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −58.05; ESIMS m/z 349 ([M+H]+).
Quantity
2 g
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reactant
Reaction Step One
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2.38 g
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reactant
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0.21 g
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reactant
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cesium carbonate
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6.47 g
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reactant
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copper (I) iodide
Quantity
0.28 g
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catalyst
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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